molecular formula C10H15BN2O5 B2829788 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid CAS No. 2377611-20-4

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

Cat. No.: B2829788
CAS No.: 2377611-20-4
M. Wt: 254.05
InChI Key: FBGHVTAWTTUVPO-UHFFFAOYSA-N
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Description

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is a chemical compound with the molecular formula C10H15BN2O5. It is a white to off-white solid that is soluble in some organic solvents like dimethyl sulfoxide (DMSO) but insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid involves organic synthesis routes that include reactions between specific precursor compounds followed by purification steps. The detailed synthetic route typically involves the reaction of pyridine derivatives with boronic acid reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high purity and yield. The reaction conditions are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid include other boronic acid derivatives and pyridine-based compounds. Examples include:

  • 2-Bis(2-hydroxyethyl)carbamoylpyridine-3-boronic acid
  • 2-Bis(2-hydroxyethyl)carbamoylpyridine-5-boronic acid

Uniqueness

What sets this compound apart is its specific structure, which confers unique chemical reactivity and biological activity. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .

Properties

IUPAC Name

[2-[bis(2-hydroxyethyl)carbamoyl]pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O5/c14-5-3-13(4-6-15)10(16)9-7-8(11(17)18)1-2-12-9/h1-2,7,14-15,17-18H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGHVTAWTTUVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C(=O)N(CCO)CCO)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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